2-(Aminomethyl)-5-phenylthiazole
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Overview
Description
2-(Aminomethyl)-5-phenylthiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities . They are part of many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Methenamine, on the other hand, is a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their structure and the type of biological activity they exhibit . Methenamine works by getting hydrolyzed to formaldehyde in an acidic environment (pH<6), which is considered to be highly bactericidal .
Biochemical Pathways
The biochemical pathways affected by thiazole derivatives and methenamine would depend on their specific targets and mode of action. For instance, some thiazole derivatives may activate or stop certain biochemical pathways and enzymes or stimulate or block certain receptors in biological systems .
Pharmacokinetics
Methenamine is known to be used for long-term therapy in the treatment of urinary tract infections .
Result of Action
The result of methenamine’s action is the reduction of bacterial infections in the urinary tract .
Action Environment
The action, efficacy, and stability of “2-(Aminomethyl)-5-phenylthiazole” could be influenced by various environmental factors, including pH levels, as seen with methenamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-phenylthiazole typically involves the reaction of thiazole derivatives with appropriate aminomethylating agents. One common method is the reaction of 2-bromo-5-phenylthiazole with formaldehyde and ammonia under basic conditions to introduce the aminomethyl group. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-phenylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile used.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives with different functional groups
Scientific Research Applications
2-(Aminomethyl)-5-phenylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-5-methylthiazole
- 2-(Aminomethyl)-4-phenylthiazole
- 2-(Aminomethyl)-5-phenyl-1,3-thiazole
Uniqueness
2-(Aminomethyl)-5-phenylthiazole is unique due to the specific positioning of the aminomethyl and phenyl groups on the thiazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-donating and electron-withdrawing groups in the molecule enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
(5-phenyl-1,3-thiazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPGPTYOLQERSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959026-08-5 |
Source
|
Record name | (5-phenyl-1,3-thiazol-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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